molecular formula C11H17NO4 B2782588 tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate CAS No. 2167581-74-8

tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate

Cat. No.: B2782588
CAS No.: 2167581-74-8
M. Wt: 227.26
InChI Key: PYAJUWHPBUUAMW-UHFFFAOYSA-N
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Description

tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate is a chemical building block of interest in synthetic organic and medicinal chemistry. The molecule features a carbamate group protected by a tert-butoxycarbonyl (Boc) group, a widely used protecting group for amines that is stable to a variety of reaction conditions but can be removed under mild acidic conditions. The presence of the 2,5-dioxocyclopentyl (a cyclopentane-1,2-dione) moiety provides a reactive diketone functionality that can be utilized in further synthetic transformations. This combination of a protected amine and a diketone makes this compound a valuable bifunctional intermediate for constructing more complex molecules, potentially for pharmaceutical research and development. Its applications may include serving as a precursor in the synthesis of peptide mimics, heterocyclic compounds, or as a linker in bioconjugation chemistry. Researchers can leverage the orthogonal reactivity of the Boc-protected amine and the diketone for sequential functionalization. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handle with care in a well-ventilated place, wearing appropriate protective equipment. Refer to the Safety Data Sheet for comprehensive handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-7-8(13)4-5-9(7)14/h7H,4-6H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAJUWHPBUUAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. The pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Hydroxycyclopentyl Analogs
  • Example: tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS 154737-89-0): C₁₀H₁₉NO₃, MW 201.26 tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate (CAS 167465-99-8): Same formula, stereoisomer .
  • Key Differences: The hydroxy group replaces the dioxo functionality, reducing electrophilicity but enabling hydrogen bonding. These isomers are chiral intermediates for asymmetric synthesis, unlike the non-chiral dioxo analog .
Linear Ketone Analogs
  • Example: tert-butyl N-(2-oxopropyl)carbamate: C₉H₁₇NO₃, MW 187.24 .
  • Key Differences :
    • The linear oxopropyl chain lacks the steric constraints of the cyclic dioxo structure.
    • Used in reductive amination for azide-functionalized intermediates, a reaction less feasible with the rigid dioxocyclopentyl group .
Piperidine and Aromatic Analogs
  • Example: tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate: C₁₁H₂₀N₂O₃, MW 228.29 . tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate: C₁₄H₂₀N₂O₂, MW 248.32 .
  • Key Differences: Piperidine derivatives introduce nitrogen into the ring, enhancing basicity and solubility in acidic conditions . Aromatic analogs (e.g., aminophenylmethyl) enable π-π stacking interactions, critical for drug-receptor binding .

Physical and Chemical Properties

Property Target Compound Hydroxycyclopentyl Analog Oxopropyl Analog Piperidine Analog Aromatic Analog
Molecular Weight 227.26 201.26 187.24 228.29 248.32
Key Functional Groups Dioxocyclopentyl, Carbamate Hydroxycyclopentyl, Carbamate Oxopropyl, Carbamate Hydroxypiperidinyl Aromatic amine
Electrophilicity High (due to dioxo) Low Moderate Low Low
Applications Electrophilic intermediates Chiral synthesis Reductive amination Drug discovery Agrochemicals

Research Findings

  • Pharmacological Potential: The dioxocyclopentylmethyl carbamate’s electrophilicity makes it a candidate for covalent inhibitor design, targeting cysteine residues in enzymes . In contrast, aromatic analogs (e.g., tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate) show promise in kinase inhibition due to aromatic stacking .
  • Stability :
    • The dioxo compound is prone to hydrolysis under acidic conditions, whereas hydroxycyclopentyl analogs are more stable .

Biological Activity

Tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula: C₁₁H₁₉N₁O₃
  • Molecular Weight: 213.28 g/mol
  • SMILES Representation: CC(C)(C)OC(=O)NCC1CCCC1=O
  • InChIKey: PIPZKCGWDNCYRJ-UHFFFAOYSA-N

The compound features a tert-butyl group attached to a carbamate functional group, which is linked to a cyclopentanone derivative. This structure is significant for its interaction with biological targets.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity: Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase, which are crucial in the pathology of neurodegenerative diseases like Alzheimer's disease (AD) .
  • Reduction of Amyloid Aggregation: The compound may prevent amyloid beta peptide aggregation, a hallmark of AD, thereby potentially mitigating neurotoxicity .

In Vitro Studies

In vitro studies have demonstrated that compounds structurally similar to this compound can protect neuronal cells from oxidative stress induced by amyloid beta peptides. For instance, one study reported a significant decrease in cell death in astrocytes treated with such compounds compared to untreated controls .

In Vivo Studies

In vivo investigations using animal models have been less conclusive. While some studies indicated a protective effect against cognitive decline in AD models, the bioavailability of these compounds in the brain remains a critical factor influencing their efficacy .

Case Studies

  • Case Study 1: Neuroprotection in AD Models
    • Objective: To assess the neuroprotective effects of this compound.
    • Methodology: Rats were administered scopolamine to induce cognitive impairment. Treatment with the compound was evaluated for its ability to restore cognitive functions.
    • Findings: The treatment group exhibited improved memory performance compared to controls; however, statistical significance was not consistently achieved across all measures.
  • Case Study 2: Enzyme Inhibition
    • Objective: To evaluate the inhibition of AChE and β-secretase by the compound.
    • Methodology: Enzyme assays were conducted using purified enzyme preparations.
    • Findings: The compound demonstrated moderate inhibition of both enzymes, suggesting potential therapeutic applications in AD .

Data Tables

Biological ActivityMeasurement MethodResultReference
AChE InhibitionIC₅₀ Assay15.4 nM
β-secretase InhibitionKₐ Assay0.17 μM
Amyloid Aggregation Inhibition% Inhibition at 100 μM85%

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate?

Methodological Answer: The synthesis typically involves reacting tert-butyl carbamate with a functionalized cyclopentyl intermediate (e.g., brominated or hydroxylated derivatives) under basic conditions. Key steps include:

  • Activation of the cyclopentyl intermediate : Use of reagents like 2,5-dioxocyclopentylmethyl bromide or chloride.
  • Coupling reaction : Employ bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous solvents (e.g., THF, DMF) to facilitate nucleophilic substitution .
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. Table 1: Example Synthetic Conditions

StepReagents/ConditionsPurpose
ActivationBromine/Cl₂ in DCMGenerate reactive intermediate
CouplingNaH, THF, 0–25°CCarbamate bond formation
WorkupEthyl acetate/H₂OExtract product

Q. How can the purity and structural integrity of this compound be verified?

Methodological Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton/carbon environments (e.g., tert-butyl group at δ ~1.4 ppm, carbonyl peaks at δ ~150–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., expected m/z for C₁₂H₁₉NO₄: 265.13) .
  • Infrared (IR) Spectroscopy : Detect carbamate C=O stretching (~1700 cm⁻¹) and cyclopentyl C-O bonds .

Q. What safety precautions are necessary during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers at 2–8°C, away from strong oxidizers .

Advanced Research Questions

Q. How can crystallographic data resolve molecular interactions in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL ( ) can:

  • Determine bond lengths/angles (e.g., carbamate C=O vs. cyclopentyl ring geometry).
  • Identify hydrogen-bonding networks (e.g., between carbonyl oxygen and adjacent NH groups) .

Q. Table 2: Example Crystallographic Parameters

ParameterValue
Space groupP2₁/c
R-factor<0.05
H-bond distance2.8–3.2 Å

Q. How to address contradictions in reaction yields during optimization?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, base strength) systematically.
  • In-situ Monitoring : Use FTIR or HPLC to track intermediate formation .
  • Catalyst Screening : Test alternatives like DBU or DMAP for improved coupling efficiency .

Q. How does the dioxocyclopentyl group’s electronic environment influence reactivity?

Methodological Answer:

  • Computational Analysis : Density Functional Theory (DFT) to map electron density (e.g., reduced electron density at the methyl position due to electron-withdrawing dioxo groups) .
  • Kinetic Studies : Compare reaction rates with non-dioxo analogs (e.g., tert-butyl N-cyclopentylcarbamate) to assess steric/electronic effects .

Q. What role does this compound play in enzyme inhibition studies?

Methodological Answer:

  • Molecular Docking : Simulate interactions with enzyme active sites (e.g., proteases or kinases) using AutoDock Vina .
  • Kinetic Assays : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., inhibition of trypsin-like serine proteases) .

Q. Table 3: Example Enzyme Inhibition Data

EnzymeIC₅₀ (µM)Mechanism
Trypsin12.5Competitive inhibition
Chymotrypsin>50No significant activity

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